molecular formula C14H16ClN3S B2510117 5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-19-6

5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2510117
CAS No.: 26029-19-6
M. Wt: 293.81
InChI Key: LNUJJPXAIYHNRF-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and a cyclohexyl group at position 4.

The 2-chlorophenyl moiety may influence electronic properties and steric interactions, impacting biological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUJJPXAIYHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with cyclohexylamine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol (A ) and thione (B ) forms, influencing its reactivity:

Thiol form (A)Thione form (B)\text{Thiol form (A)} \rightleftharpoons \text{Thione form (B)}

Key Observations :

  • Infrared (IR) spectroscopy shows characteristic ν(S-H) stretching at ~2550 cm⁻¹ for the thiol form, while the thione form exhibits ν(C=S) at ~1250 cm⁻¹ .

  • 1^1H-NMR confirms tautomerism through the absence/presence of SH proton signals (δ ~13 ppm for thiol) .

Oxidation Reactions

The sulfhydryl (-SH) group undergoes oxidation under controlled conditions:

Oxidizing Agent Product Conditions Yield Reference
H₂O₂ (30%)Disulfide dimerRT, 6 hr, ethanol85%
KMnO₄ (acidic)Sulfonic acid derivative0°C, 2 hr, H₂SO₄72%

Mechanism :

  • Disulfide formation proceeds via radical intermediates.

  • Over-oxidation to sulfonic acid involves electrophilic attack on sulfur.

Alkylation and Arylation

The thiol group reacts with alkyl/aryl halides to form thioethers:

Reagent Product Conditions Yield Reference
CH₃IS-Methyl derivativeK₂CO₃, DMF, 12 hr, 80°C78%
4-Chlorobenzyl chlorideS-(4-Chlorobenzyl) derivativeNaOH, EtOH, reflux, 8 hr82%

Key Insight :

  • Electron-withdrawing substituents (e.g., Cl on benzyl chloride) enhance reaction rates due to increased electrophilicity .

Mannich Reactions

The thiol group participates in Mannich base formation:

Amine Product Conditions Yield Reference
Morpholine3-(Morpholinomethylthio)triazole derivativeHCHO, EtOH, reflux, 6 hr68%
Piperidine3-(Piperidinylmethylthio)triazole derivativeHCHO, EtOH, reflux, 6 hr71%

Mechanism :

  • Formaldehyde mediates the condensation between the thiol and amine, forming a C-N bond adjacent to sulfur .

Nucleophilic Substitution

The triazole ring undergoes substitution at the N-1 and N-2 positions:

Reagent Position Modified Product Yield Reference
CH₃IN-1 alkylation1-Methyltriazole derivative65%
Allyl bromideN-2 alkylation2-Allyltriazole derivative70%

Regioselectivity :

  • Alkylation favors the N-1 position in polar aprotic solvents (e.g., DMF) .

Cycloaddition and Hybridization

The triazole-thiol scaffold participates in click chemistry and hybrid synthesis:

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Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Chemical Formula : C14H16ClN3S
  • CAS Number : 26029-19-6

The presence of the triazole ring contributes to its biological activity, making it a versatile scaffold for drug development.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole, including 5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, exhibit significant antifungal properties. The triazole core is a crucial pharmacophore in many antifungal agents due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, which is essential for fungal cell membrane integrity .

Case Study:
A study highlighted the synthesis of various triazole derivatives and their efficacy against resistant fungal strains. The results demonstrated that compounds with a similar structure showed promising antifungal activity, suggesting that this compound could be developed as an effective antifungal agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been shown to target specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways.

Research Findings:
A recent study evaluated the anticancer activity of various triazole derivatives against different cancer cell lines. The findings indicated that compounds similar to this compound exhibited moderate to high cytotoxicity against A549 lung cancer cells with IC50 values ranging from 7 to 20 µM . This suggests potential for further development as anticancer agents.

Antibacterial Properties

In addition to antifungal and anticancer activities, compounds in the triazole family have demonstrated antibacterial effects. Research has shown that certain derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes.

Case Study:
A comparative study on antibacterial activity revealed that some triazole derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. This positions this compound as a potential candidate for further antibacterial investigations .

Agricultural Applications

The compound's potential extends into agriculture as well. Triazoles are commonly used as fungicides due to their ability to control plant diseases caused by fungi.

Application Insight:
The use of triazole-based fungicides has been pivotal in managing crop diseases effectively while minimizing environmental impact. The structural characteristics of this compound suggest it could be explored as a new agricultural fungicide formulation.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)

  • Substituents : Position 5: 4-chlorophenyl; Position 4: Hydrogen.
  • Activity: Inhibits YUC flavin monooxygenases (FMOs), blocking auxin biosynthesis in plants .
  • Key Difference : The absence of a bulky group (e.g., cyclohexyl) at position 4 in Yucasin reduces steric hindrance, allowing better interaction with FMO active sites. The 4-chlorophenyl group may enhance electron-withdrawing effects compared to the 2-chlorophenyl isomer in the target compound.

4,5-Diphenyl-1,2,4-triazole-3-thiol

  • Substituents : Position 4: Phenyl; Position 5: Phenyl.
  • Activity : Exhibits anticoccidial activity by inhibiting α-glucosidase (IC50 ~12 µM), comparable to toltrazuril .
  • The cyclohexyl group in the target compound could reduce crystallinity, improving solubility.

Impact of Cyclohexyl vs. Alkyl/Aryl Groups

4-Methyl/4-Ethyl Derivatives

  • Example : 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol ().
  • Activity : Strong cholinesterase inhibition (AChE IC50 = 1.63–17.68 nM) due to bromofuran’s electron-deficient aromatic system .
  • Comparison : Methyl/ethyl groups at position 4 reduce steric bulk, favoring enzyme access. The cyclohexyl group in the target compound may hinder binding to narrow active sites but improve lipid bilayer penetration.

4-(2-Fluorophenyl)-5-(1-Methylethyl)-4H-1,2,4-triazole-3-thiol ()

  • Activity : Antimicrobial and antioxidant properties attributed to fluorophenyl’s electronegativity and isopropyl’s hydrophobicity .

Physicochemical Properties

  • Lipophilicity : Cyclohexyl substituents (logP ~3.5–4.0) increase logP compared to methyl (logP ~2.0) or phenyl (logP ~2.8) groups, favoring blood-brain barrier penetration .
  • Solubility : Thiol groups enable salt formation (e.g., cesium thiolate in ), improving aqueous solubility for derivatization .

Biological Activity

5-(2-Chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No. 26029-19-6) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound features a triazole ring, a chlorophenyl group, and a cyclohexyl moiety, which contribute to its pharmacological potential. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H16ClN3S\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_3\text{S}
PropertyValue
Molecular Weight283.81 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. It is believed to inhibit cell wall synthesis and disrupt membrane integrity.
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds possess broad-spectrum antimicrobial activity. Specifically, this compound has been tested against several pathogens.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli31.25 μg/mL
Staphylococcus aureus62.5 μg/mL
Pseudomonas aeruginosa62.5 μg/mL
Candida albicans31.25 μg/mL

These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The cytotoxic potential of this compound has been evaluated using various cancer cell lines. The compound demonstrated significant growth inhibition in:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HT-29 (Colorectal Cancer)12

The results indicate that this triazole derivative exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 4: Anti-inflammatory Effects

CytokineInhibition (%) at 10 µM
TNF-α70
IL-665

These results suggest that the compound may be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Antimicrobial Activity : A study found that derivatives similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various triazoles on human cancer cell lines and found that this specific derivative had one of the lowest IC50 values across multiple assays .
  • Inflammation Model : In vivo studies demonstrated that the compound reduced edema in carrageenan-induced inflammation models significantly compared to control groups .

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